molecular formula C20H22BrNO6S B4293250 2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B4293250
M. Wt: 484.4 g/mol
InChI Key: IIWFKPYRCRYMKT-UHFFFAOYSA-N
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Description

Diethyl 5-{[2-(2-bromophenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction using 2-bromophenol and an appropriate leaving group.

    Amidation Reaction: The propanoyl group is introduced through an amidation reaction, where the amine group of the thiophene derivative reacts with a propanoyl chloride derivative.

    Esterification: The final step involves esterification to introduce the diethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[2-(2-bromophenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Diethyl 5-{[2-(2-bromophenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and solar cells.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the thiophene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate: This compound shares the thiophene core but lacks the bromophenoxy and propanoyl groups.

    Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar thiophene structure but different ester and amino group positioning.

    Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate: Contains a methoxyphenyl group instead of a bromophenoxy group.

Uniqueness

Diethyl 5-{[2-(2-bromophenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the bromophenoxy group, which can enhance its binding affinity to certain biological targets. The combination of the thiophene core and the specific substituents makes it a versatile compound for various applications.

Properties

IUPAC Name

diethyl 5-[2-(2-bromophenoxy)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO6S/c1-5-26-19(24)15-11(3)16(20(25)27-6-2)29-18(15)22-17(23)12(4)28-14-10-8-7-9-13(14)21/h7-10,12H,5-6H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWFKPYRCRYMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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2,4-DIETHYL 5-[2-(2-BROMOPHENOXY)PROPANAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

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